2-(3-Chlorophenyl)-2,2-difluoroethanethioamide
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Overview
Description
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is an organic compound that features a chlorophenyl group, two fluorine atoms, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 3-chlorobenzaldehyde with difluoroacetic acid and subsequent conversion to the thioamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate, followed by the addition of a sulfur source like thiourea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and difluoro groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2,2-difluoroethanamide: Similar structure but lacks the thioamide group.
2-(3-Chlorophenyl)-2,2-difluoroethanol: Contains a hydroxyl group instead of the thioamide.
2-(3-Chlorophenyl)-2,2-difluoroethanone: Features a ketone group in place of the thioamide.
Uniqueness
2-(3-Chlorophenyl)-2,2-difluoroethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chlorophenyl and difluoro groups further enhances its properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClF2NS |
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Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroethanethioamide |
InChI |
InChI=1S/C8H6ClF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
DSQQRODKWAVORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=S)N)(F)F |
Origin of Product |
United States |
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